molecular formula C8H13ClN4 B3001830 4-(Piperazin-1-YL)pyrimidine hydrochloride CAS No. 2108104-90-9

4-(Piperazin-1-YL)pyrimidine hydrochloride

Cat. No.: B3001830
CAS No.: 2108104-90-9
M. Wt: 200.67
InChI Key: ANDWRWOZFHBFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrimidine (B1678525) and Piperazine (B1678402) Scaffolds in Bioactive Compounds

The pyrimidine ring is a fundamental component of nucleic acids—uracil, thymine, and cytosine—and is therefore of paramount importance in biological systems. researchgate.net This inherent biocompatibility and the ability of its nitrogen atoms to form hydrogen bonds and dipole-dipole interactions have made the pyrimidine scaffold a popular choice in drug design. researchgate.net Pyrimidine derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. wjarr.com Several approved drugs, such as Imatinib and Dasatinib, feature a pyrimidine core, highlighting its clinical significance. researchgate.net

Similarly, the piperazine ring is another "privileged" structure in medicinal chemistry. nih.gov This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 is a common feature in many biologically active compounds. nih.gov The presence of the piperazine moiety can enhance the pharmacokinetic properties of a drug candidate, such as its solubility and bioavailability. nih.gov Piperazine and its derivatives have been shown to possess a wide spectrum of biological activities, including anticancer, antipsychotic, and antihistaminic properties. nih.gov The combination of pyrimidine and piperazine rings into a single molecular framework has been shown to enhance biological activity, leading to the development of numerous potent therapeutic agents. researchgate.net

Overview of 4-(Piperazin-1-YL)pyrimidine (B1356849) Hydrochloride as a Chemical Entity within Pharmaceutical Research

4-(Piperazin-1-yl)pyrimidine hydrochloride serves as a crucial intermediate in the synthesis of a multitude of biologically active molecules. Its structure provides a reactive handle for further chemical modifications, allowing for the exploration of a wide chemical space in the quest for new drugs. The pyrimidine ring can be further substituted, and the second nitrogen of the piperazine ring is a prime site for the introduction of various functional groups.

Below is a table summarizing the key chemical properties of the related compound 2-(1-Piperazinyl)pyrimidine (B151936), which provides insight into the general characteristics of this class of molecules.

PropertyValue
CAS Number 20980-22-7
Molecular Formula C₈H₁₂N₄
Molecular Weight 164.21 g/mol
Boiling Point 328°C at 760 mmHg
Melting Point 31-35 °C
Density 1.07 g/mL
InChI Key MRBFGEHILMYPTF-UHFFFAOYSA-N

Note: The data above pertains to 2-(1-Piperazinyl)pyrimidine. The hydrochloride salt, this compound, will have different physical properties, though the core chemical structure is closely related.

The utility of this compound as a building block is evident in the numerous studies that utilize it as a starting material for the synthesis of more complex molecules with specific therapeutic targets.

Research Trajectories and Future Prospects for this compound Derivatives

The derivatization of the 4-(piperazin-1-yl)pyrimidine scaffold has led to the discovery of compounds with significant therapeutic potential across various disease areas. Researchers have strategically modified this core structure to optimize potency, selectivity, and pharmacokinetic profiles.

One promising area of research is in the development of kinase inhibitors for cancer therapy. For instance, a series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as Akt inhibitors. nih.gov Certain compounds in this series demonstrated significant inhibitory potency against Akt1 and desirable antiproliferative effects against prostate cancer cell lines. nih.gov Another study focused on the design of irreversible menin inhibitors based on a 4-(piperazin-1-yl)pyrimidine scaffold for the treatment of acute myeloid leukemia. nih.gov

The antimicrobial potential of 4-(piperazin-1-yl)pyrimidine derivatives has also been explored. Studies have reported the synthesis of pyrimidine-piperazine hybrids with notable antibacterial and antifungal activities. nih.govnih.gov These findings suggest that this scaffold could be a valuable starting point for the development of new anti-infective agents.

Furthermore, derivatives of this core structure have been investigated as inhibitors of inflammatory caspases, which are potential therapeutic targets for autoimmune and inflammatory diseases. nih.gov The following table summarizes some of the key research findings on derivatives of 4-(piperazin-1-yl)pyrimidine:

Derivative ClassTherapeutic TargetKey Findings
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines Akt1 KinaseCompounds 5q and 5t showed IC₅₀ values of 18.0 and 21.3 nM, respectively, against Akt1 and exhibited antiproliferative effects on LNCaP and PC-3 cancer cell lines. nih.gov
Irreversible Menin Inhibitors Menin-MLL InteractionCompound 37 was identified as a potent and selective inhibitor of MLL fusion protein-expressing leukemic cells with promising in vivo efficacy. nih.gov
Thiophene-substituted Pyrimidine-Piperazines Bacterial and Fungal StrainsSeveral synthesized compounds showed good antibacterial and significant antifungal activity at a concentration of 40 µg/ml. nih.govnih.gov
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidines Inflammatory Caspases (Caspase-1, -4, -5)The ethylbenzene (B125841) derivative displayed low nanomolar Ki values, acting as a pan-selective inhibitor of inflammatory caspases. nih.gov

The future prospects for this compound and its derivatives in medicinal chemistry are bright. The versatility of this scaffold allows for the generation of diverse compound libraries for high-throughput screening against a wide range of biological targets. Future research will likely focus on further optimizing the lead compounds identified in these studies to improve their efficacy and safety profiles. The continued exploration of this chemical space holds the promise of delivering novel therapeutic agents for a variety of diseases.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperazin-1-ylpyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c1-2-10-7-11-8(1)12-5-3-9-4-6-12;/h1-2,7,9H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDWRWOZFHBFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2108104-90-9
Record name 4-(piperazin-1-yl)pyrimidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 4 Piperazin 1 Yl Pyrimidine Hydrochloride Derivatives

Established Synthetic Routes for 4-(Piperazin-1-YL)pyrimidine (B1356849) Core

The construction of the fundamental 4-(piperazin-1-yl)pyrimidine structure is primarily achieved through two strategic approaches: attaching the piperazine (B1678402) moiety to a pre-formed pyrimidine (B1678525) ring or building the pyrimidine ring onto a molecule already containing the piperazine group.

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of the 4-(piperazin-1-yl)pyrimidine core. This strategy relies on the reaction of a piperazine derivative, acting as a nucleophile, with a pyrimidine ring that has been activated by a suitable leaving group at the C4 position. The electron-deficient nature of the pyrimidine ring facilitates this substitution.

Common leaving groups include halogens (e.g., chlorine) or sulfanyl (B85325) groups (e.g., methylsulfanyl). For instance, the synthesis of various substituted 2-(piperazin-1-yl)pyrimidines has been effectively demonstrated by reacting 2-(methylsulfanyl)pyrimidines with N-substituted piperazines. nih.govresearchgate.net In a typical procedure, the substituted 2-(methylsulfanyl)pyrimidine is refluxed with the desired piperazine in a solvent like ethanol (B145695), often in the presence of a catalytic amount of base such as potassium hydroxide, to yield the target product. nih.gov This method is robust and allows for the introduction of a wide array of substituted piperazines onto the pyrimidine scaffold.

The feasibility of SNAr reactions is a well-established principle for coupling piperazine with various aza-heterocycles. mdpi.com For example, the initial step in the synthesis of Avapritinib, a complex pharmaceutical, involves the coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate, highlighting the industrial relevance of this approach. mdpi.com

Table 1: Examples of Nucleophilic Substitution for Pyrimidine Core Synthesis

Pyrimidine SubstratePiperazine DerivativeReaction ConditionsProduct TypeReference
4-Aryl-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidineN-methylpiperazineEthanol, KOH (cat.), Reflux, 12h4-Aryl-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine nih.gov
4-Aryl-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidineN-phenylpiperazineEthanol, KOH (cat.), Reflux, 12h4-Aryl-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine nih.gov
Ethyl 2-chloropyrimidine-5-carboxylateN-Boc-piperazineNot specifiedEthyl 2-(4-Boc-piperazin-1-yl)pyrimidine-5-carboxylate mdpi.com

Reaction Pathways Involving Pyrimidine Ring Introduction

An alternative to direct substitution is the de novo synthesis of the pyrimidine ring from acyclic precursors. This approach allows for the incorporation of the piperazine moiety as one of the building blocks in the ring-forming reaction. The classical synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.

A well-documented pathway starts with the synthesis of chalcones, which can be cyclized with thiourea (B124793) in the presence of a base to form pyrimidine-2-thiols. nih.govresearchgate.net These intermediates can then be further modified, for instance, by methylation of the thiol group to create a good leaving group, setting the stage for subsequent nucleophilic substitution with piperazine. nih.govresearchgate.net While this specific route introduces the piperazine after the pyrimidine ring is formed, it exemplifies the construction of the pyrimidine core from simpler, non-cyclic starting materials.

The fundamental biosynthesis of pyrimidines, which proceeds from precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate, provides a conceptual blueprint for these chemical syntheses. umich.edudavuniversity.org In a laboratory setting, by choosing appropriate precursors that already contain a piperazine fragment, it is possible to construct the desired pyrimidine ring directly.

Advanced Synthetic Approaches for Derivatization

Once the 4-(piperazin-1-yl)pyrimidine core is assembled, its further functionalization is crucial for tuning its physicochemical and biological properties. Advanced synthetic methods provide efficient pathways to generate diverse libraries of derivatives.

Modular Derivatization via Reactive Sites (e.g., Halogenation)

Introducing reactive functional groups, such as halogens, onto the pyrimidine ring is a powerful strategy for creating versatile synthetic handles. These halogenated derivatives serve as key building blocks for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.

Methodologies have been developed for the efficient halogenation of pyrimidine and related heterocyclic systems. For example, a one-step synthesis of halogenated pyrazolo[1,5-a]pyrimidines has been achieved through a cascade cyclization-oxidative halogenation reaction using a combination of a sodium halide (NaX) and potassium persulfate (K₂S₂O₈) in an aqueous medium. nih.gov Such strategies are valuable as they can be applied to introduce chloro, bromo, or iodo groups, providing a platform for extensive modular derivatization. nih.gov

Microwave-Assisted Synthesis in Derivative Generation

Microwave-assisted organic synthesis has emerged as a transformative technology for accelerating reaction rates, increasing yields, and improving product purity. This technique is particularly effective for the synthesis and derivatization of heterocyclic compounds like 4-(piperazin-1-yl)pyrimidine.

The application of microwave irradiation can significantly reduce reaction times from hours to minutes for various transformations. It has been successfully employed in the synthesis of bioactive pyrimidine derivatives via multicomponent reactions like the Biginelli condensation. semanticscholar.org Furthermore, microwave assistance is used for SNAr reactions, the formation of amide and urea (B33335) derivatives from piperazine intermediates, and for cycloaddition reactions to build fused ring systems. scipublications.commdpi.com This approach is highly amenable to the rapid generation of compound libraries for screening purposes.

Table 2: Applications of Microwave-Assisted Synthesis

Reaction TypeSubstratesMicrowave ConditionsAdvantageReference
Biginelli CondensationAldehyde, β-ketoester, Urea derivativeNot specifiedEfficient synthesis of tetrahydropyrimidines semanticscholar.org
Amide/Urea FormationTriazole-piperazine intermediate, Acid/IsocyanateNot specifiedGood yields, mild conditions scipublications.com
SN2 QuaternizationImidazo[1,5-a]pyridine, Iodoethane155 °C, 50 minRapid synthesis of pyridinium (B92312) salts mdpi.com

Reductive Amination in Piperazine Moiety Functionalization

The secondary amine of an unsubstituted or monosubstituted piperazine ring is a prime site for introducing molecular diversity. Reductive amination is a highly effective and versatile method for functionalizing this position. The reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to yield a new tertiary amine.

This two-step, one-pot procedure allows for the attachment of a vast array of substituents to the piperazine nitrogen. For example, a Buchwald-Hartwig amination followed by a reductive amination protocol has been used to synthesize complex N-arylpiperazine structures, demonstrating the power of this method in building elaborate molecules. mdpi.com This functionalization is critical for modulating the target-binding profile and pharmacokinetic properties of the final compound.

Buchwald–Hartwig Amination for Aromatic Coupling

The Buchwald-Hartwig amination has become a cornerstone in synthetic organic chemistry for the formation of C-N bonds, a critical step in assembling many 4-(piperazin-1-yl)pyrimidine derivatives. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction facilitates the linkage of an amine (piperazine) with an aryl halide or triflate (a functionalized pyrimidine ring), a transformation that is often challenging using traditional methods. wikipedia.orgresearchgate.net The reaction's utility is marked by its broad substrate scope and tolerance for various functional groups. wikipedia.org

The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yields and Purity

Achieving high yields and purity in the synthesis of 4-(piperazin-1-yl)pyrimidine derivatives necessitates careful optimization of several reaction parameters. The interplay between solvent, stoichiometry, and temperature is critical in controlling reaction pathways, minimizing side-product formation, and ensuring an efficient process.

The choice of solvent is a critical factor that can profoundly influence the outcome of a chemical reaction. In the synthesis of pyrimidine derivatives, solvent polarity, boiling point, and ability to dissolve reactants and catalysts play a significant role. For Buchwald-Hartwig aminations, polar aprotic solvents like toluene (B28343), dioxane, and dimethylformamide (DMF) are commonly employed. rsc.orgorientjchem.org Toluene is frequently used in refluxing conditions for these coupling reactions. nih.gov

Studies on pyrimidine synthesis have shown varied results with different solvents. For instance, in certain cyclocondensation reactions, a mixture of water and ethanol proved to be more effective than aprotic solvents like DCM, DMF, or THF, leading to improved yields. researchgate.net In other cases, solvent-free conditions, sometimes facilitated by microwave irradiation or grinding, have been shown to be highly efficient and environmentally friendly, often resulting in shorter reaction times and high yields. researchgate.netresearchgate.net The selection of the optimal solvent or condition is highly dependent on the specific reaction type and substrates involved.

Table 1: Effect of Solvent on Pyrimidine Derivative Synthesis

Illustrative examples of solvent impact on reaction yield for various pyrimidine syntheses.
Reaction TypeSolventYield (%)Reference Finding
Buchwald-Hartwig AminationToluene82%Effective for N-arylpyrimidin-2-amine synthesis. nih.gov
CyclocondensationH₂O/EtOH (2:3)Improved YieldsOutperformed aprotic solvents like DMF and THF. researchgate.net
Multicomponent ReactionSolvent-FreeGood to ExcellentEnvironmentally friendly and practical approach. researchgate.net
Condensation1,4-DioxaneGood YieldsUsed for the synthesis of pyrimidine-2-thiols. nih.govresearchgate.net

The precise control of reactant and catalyst ratios is fundamental to maximizing product yield and minimizing impurities. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the catalyst loading is a key parameter. While effective, palladium catalysts are expensive, so minimizing the amount used without compromising reaction efficiency is a common goal in process development.

In the synthesis of substituted pyrimidines, the molar ratios of the core reactants dictate the structure of the final product. For example, in a typical nucleophilic substitution reaction to introduce the piperazine moiety, an excess of piperazine may be used to drive the reaction to completion and to act as a base, but this can also lead to the formation of undesired bis-substituted by-products. chemicalbook.com Therefore, careful control of the stoichiometry, often 1:1 or with a slight excess of one reactant, is necessary. The amount of base used is also critical, particularly in coupling reactions, as it facilitates the catalytic cycle. nih.gov

Temperature is a powerful tool for controlling the rate and selectivity of chemical reactions. For many synthetic steps involved in producing 4-(piperazin-1-yl)pyrimidine derivatives, elevated temperatures are required to overcome activation energy barriers. Nucleophilic substitution and Buchwald-Hartwig coupling reactions are often performed at reflux temperatures of solvents like ethanol or toluene (approximately 78-110°C). nih.govnih.gov

However, excessively high temperatures can lead to thermal degradation of reactants or products and the formation of impurities. In a reported synthesis of a 2-(1-piperazinyl)pyrimidine (B151936) intermediate, the reaction temperature was carefully controlled between 50-65°C. chemicalbook.comresearchgate.net This moderate temperature was sufficient to drive the reaction forward while likely minimizing side reactions that could occur at higher temperatures. researchgate.net Conversely, some reactions may require cryogenic temperatures to control selectivity, although this is less common for the specific transformations discussed here. The use of microwave irradiation represents a modern approach where rapid heating to high temperatures can dramatically accelerate reaction rates, often leading to cleaner products in a fraction of the time required for conventional heating. acs.org

Table 2: Temperature Effects on Select Pyrimidine Syntheses

Examples of temperature conditions and their role in the synthesis of pyrimidine derivatives.
Reaction TypeTemperature (°C)Solvent/ConditionObservation
Nucleophilic Substitution60-65WaterControlled temperature to ensure product formation and minimize by-products. chemicalbook.com
Buchwald-Hartwig AminationReflux (~110)TolueneStandard condition to drive C-N bond formation. nih.gov
Nucleophilic SubstitutionReflux (~78)EthanolCommonly used for refluxing pyrimidine precursors with piperazines. nih.gov
Microwave-Assisted Coupling130MicrowaveAccelerated reaction, reducing time from 24h to 30 min. acs.org

Purification Techniques for 4-(Piperazin-1-YL)pyrimidine Derivatives

Following synthesis, purification is a critical step to isolate the target derivative from unreacted starting materials, catalysts, and by-products. The choice of purification method depends on the physical properties of the compound (e.g., polarity, crystallinity, solubility) and the nature of the impurities.

For derivatives of 4-(piperazin-1-yl)pyrimidine, several standard techniques are employed:

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. Ethanol is a commonly cited solvent for the recrystallization of piperazine-pyrimidine derivatives. nih.govnih.gov

Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). It is particularly useful for separating mixtures of similar polarity and for purifying non-crystalline, oily products. nih.gov

Filtration and Washing: In cases where the product precipitates from the reaction mixture, simple filtration can be used for isolation. The solid product is then washed with a suitable solvent to remove soluble impurities. This is often seen when a reaction mixture is poured into an anti-solvent like ice water to induce precipitation. nih.govnih.gov

Extraction: Liquid-liquid extraction is used to separate the product from a reaction mixture based on its solubility in two immiscible liquid phases, often an aqueous phase and an organic solvent like chloroform. chemicalbook.com

In many synthetic procedures, a combination of these techniques is used to achieve the desired level of purity. For example, after a reaction is quenched with water, the product might be extracted into an organic solvent, which is then evaporated, and the resulting crude solid is finally purified by recrystallization or column chromatography. nih.govnih.gov

Industrial Scale-Up Considerations for Derivative Production

Transitioning the synthesis of a 4-(piperazin-1-yl)pyrimidine derivative from a laboratory setting to industrial-scale production introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, cost-effective, and environmentally sustainable.

Key considerations include:

Process Safety: Reactions that are manageable on a gram scale can pose significant hazards at the kilogram or ton scale. Exothermic reactions require careful thermal management to prevent runaways. The use of flammable solvents, hazardous reagents, or high-pressure conditions must be rigorously controlled within specialized reactors and facilities.

Efficiency and Throughput: Reaction times, yields, and the number of synthetic steps directly impact production capacity. Optimizing reactions to be faster and higher-yielding is crucial. "One-pot" syntheses, where multiple steps are performed in the same reactor without isolating intermediates, are highly desirable as they reduce processing time, solvent waste, and material losses. researchgate.net

Purification and Waste Management: Purification methods must be scalable. While column chromatography is common in the lab, it is often prohibitively expensive and slow for large-scale production. Crystallization and filtration are generally preferred. nih.gov The large volumes of solvent and chemical waste generated must be handled and disposed of in an environmentally responsible and regulated manner, adding to the process cost.

Regulatory Compliance: The production of pharmaceutical ingredients must adhere to strict Good Manufacturing Practice (GMP) guidelines, which govern all aspects of production from raw material sourcing to final product quality control and documentation.

An improved process for the kilo-scale synthesis of 2'-O-(2-methoxyethyl)-pyrimidine derivatives highlights these considerations, where modifications to reaction conditions and a change to a continuous extraction purification method were implemented to improve yield and scalability. nih.gov

Structure Activity Relationship Sar Studies of 4 Piperazin 1 Yl Pyrimidine Hydrochloride Analogues

Systematic Structural Modifications of the Pyrimidine (B1678525) Core

The pyrimidine ring serves as a crucial anchor for molecular interactions, and alterations to its structure can profoundly influence the biological profile of the resulting analogues.

Variations in Heterocyclic Ring Systems Adjacent to Piperazine (B1678402)

In some cases, fusing the pyrimidine ring with other rings to create bicyclic systems, such as in purine (B94841) or thiazolo[5,4-d]pyrimidine (B3050601) derivatives, has been explored. For example, in a series of adenosine (B11128) A2A receptor inverse agonists, a thiazolo[5,4-d]pyrimidine core was utilized. Within this series, direct attachment of a piperazine ring to the pyrimidine portion of the scaffold was found to be a key determinant of activity. researchgate.net

Impact of Substituents at Pyrimidine Ring Positions (e.g., C-5, C-6)

The substitution pattern on the pyrimidine ring is a critical determinant of biological activity, influencing both potency and selectivity.

The C-5 position of the pyrimidine ring is often a key site for modification. For instance, in a series of antitubercular agents, substitution at the C-5 position of a 2,4-diaminopyrimidine (B92962) scaffold was a crucial step in converting antiviral compounds into potent antitumor agents. nih.gov The introduction of various substituents at this position can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to the target.

The C-6 position also plays a significant role in defining the SAR of these compounds. In the development of inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), various substituents were explored at the C-6 position of a pyrimidine-4-carboxamide (B1289416) core. The introduction of a bulky and hydrophobic group at this position was found to be beneficial for activity, suggesting the presence of a corresponding hydrophobic pocket in the enzyme's active site. nih.gov

A study on 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and their 4-phenylpiperazin-1-yl analogues demonstrated the influence of substituents at the C-4 and C-6 positions on antimicrobial activity. The presence of a thiophen-2-yl group at the C-6 position and various substituted phenyl groups at the C-4 position resulted in compounds with notable antibacterial and antifungal properties. nih.govresearchgate.net

Table 1: Impact of C-4 and C-6 Substituents on Antimicrobial Activity of 4,6-disubstituted-2-(piperazin-1-yl)pyrimidines
CompoundR1 (at C-4)R2 (at C-6)N-substituent on PiperazineBiological Activity
4ap-anisidinylThiophen-2-ylMethylSignificant antifungal activity. researchgate.net
4bPhenylThiophen-2-ylMethylGood antibacterial activity. researchgate.net
4d2-chloro-3-isoquinolinylThiophen-2-ylMethylGood antibacterial and significant antifungal activity. researchgate.net
5ap-anisidinylThiophen-2-ylPhenylGood antibacterial activity. researchgate.net
5bPhenylThiophen-2-ylPhenylGood antibacterial activity. researchgate.net
5cp-chlorophenylThiophen-2-ylPhenylSignificant antifungal activity. researchgate.net
5ep-phenoxyphenylThiophen-2-ylPhenylSignificant antifungal activity. researchgate.net

Analysis of Piperazine Moiety Modifications

The piperazine ring acts as a versatile linker, and modifications to this moiety can significantly impact the compound's physicochemical properties and its interaction with biological targets.

Influence of N-Substitution on Biological Activity

The nitrogen atom of the piperazine ring that is not attached to the pyrimidine core is a common site for modification. The nature of the substituent at this position can dramatically alter the compound's biological activity.

In the context of antimicrobial agents, comparing N-methyl and N-phenyl substituents on the piperazine ring of 4,6-disubstituted pyrimidines revealed that both types of substituents could lead to potent compounds, with the specific activity depending on the other substituents on the pyrimidine core. nih.govresearchgate.net For a series of inhibitors of inflammatory caspases, various aryl substituents on the piperazine ring were explored, leading to the identification of potent, pan-selective inhibitors. The ethylbenzene (B125841) derivative, for instance, displayed low nanomolar inhibitory constants. nih.gov

The introduction of bulky or flexible chains can also influence activity. For example, in a series of adenosine A2A receptor inverse agonists, the presence of a benzyl (B1604629) group on the piperazine was well-tolerated, while a longer phenylethyl group led to a decrease in binding affinity. mdpi.com

Table 2: Influence of Piperazine N-Substitution on Biological Activity
Core ScaffoldN-SubstituentTarget/ActivityObservation
4,6-disubstituted pyrimidineMethylAntimicrobialLed to compounds with good antibacterial and significant antifungal activity. nih.govresearchgate.net
4,6-disubstituted pyrimidinePhenylAntimicrobialResulted in compounds with good antibacterial and significant antifungal activity. nih.govresearchgate.net
2,6-di(pyrrolidin-1-yl)pyrimidineEthylbenzeneInflammatory CaspasesDisplayed low nanomolar Ki values. nih.gov
Thiazolo[5,4-d]pyrimidineBenzylAdenosine A2A ReceptorWell-tolerated, leading to high binding affinity. mdpi.com
Thiazolo[5,4-d]pyrimidinePhenylethylAdenosine A2A ReceptorProduced a drop in binding activity compared to the benzyl substituent. mdpi.com

Role of Piperazine Ring Conformation and Substitution Patterns

The piperazine ring typically adopts a chair conformation, which positions its substituents in either axial or equatorial orientations. The conformational preference and rigidity of the piperazine ring can be crucial for optimal interaction with a biological target.

In a study of anti-influenza agents, modifications to the piperazine ring of nucleozin (B1677030) analogues were investigated. Replacing the flexible piperazine with a more rigid bicyclic system, 2,5-diazabicyclo[2.2.1]heptane, was explored to probe the importance of conformational flexibility. The results indicated that the integrity of the piperazine ring was essential for maintaining potent antiviral activity, suggesting that its specific conformational properties are critical for binding to the viral nucleoprotein. plos.orgplos.org

Furthermore, substitution on the carbon atoms of the piperazine ring can also influence activity. For instance, in a series of Mycobacterium tuberculosis IMPDH inhibitors, the inclusion of a methyl group at the 3-position of the piperazine ring resulted in a significant loss of both biochemical and whole-cell activity. nih.gov This highlights the sensitivity of the binding pocket to steric bulk on the piperazine ring itself.

Elucidation of Pharmacophoric Requirements for Target Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For 4-(piperazin-1-yl)pyrimidine (B1356849) analogues, these models are crucial for understanding the key interactions with their biological targets and for designing new, more potent inhibitors.

Pharmacophore models are typically generated based on the structures of known active ligands or the structure of the biological target itself. researchgate.net These models often include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For a series of Biginelli-derived pyrimidines acting as calcium channel blockers, a 3D-pharmacophore model was developed. This model highlighted several key features for activity:

A hydrophobic center, typically an aromatic ring.

Two hydrogen bond acceptors.

Two hydrogen bond donors.

The spatial arrangement of these features was found to be critical for the compounds' ability to block calcium channels. polyu.edu.hk

In the context of EGFR and VEGFR-2 inhibitors, pharmacophore models for pyrimidine derivatives have been proposed. These models generally include:

A heterocyclic core (the pyrimidine ring) that can form hydrogen bonds.

A hydrophobic region.

A hydrogen bond donor/acceptor site.

The 4-(piperazin-1-yl) moiety often serves to position other functional groups in the correct orientation to interact with these pharmacophoric features. researchgate.net The ability of the pyrimidine nitrogen atoms and the piperazine nitrogens to participate in hydrogen bonding is a recurring theme in the SAR of these compounds, underscoring their importance as key pharmacophoric elements. researchgate.net

Table 3: Common Pharmacophoric Features of 4-(Piperazin-1-yl)pyrimidine Analogues
Pharmacophoric FeatureDescriptionRole in Target Interaction
Hydrogen Bond AcceptorsTypically the nitrogen atoms of the pyrimidine ring.Forms crucial hydrogen bonds with amino acid residues in the target's active site.
Hydrogen Bond DonorsCan be present on substituents or the piperazine ring (if protonated).Engages in hydrogen bonding interactions to anchor the molecule in the binding pocket.
Hydrophobic RegionsOften provided by aromatic substituents on the pyrimidine or piperazine rings.Engages in van der Waals or hydrophobic interactions with nonpolar residues in the target.
Aromatic/Heterocyclic RingsThe pyrimidine core and other aromatic substituents.Participates in π-π stacking or other aromatic interactions.

Correlation of Structural Features with Specific Biological Potencies

The 4-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of biologically active compounds. The arrangement of the pyrimidine ring, the piperazine linker, and the substituents on both moieties allows for fine-tuning of the molecule's interaction with various biological targets. Structure-activity relationship (SAR) studies have been instrumental in elucidating how specific structural modifications correlate with receptor binding affinity, selectivity, and enzyme inhibition profiles.

Structural Determinants of Receptor Binding Affinity and Selectivity

The specific arrangement and nature of substituents on the 4-(piperazin-1-yl)pyrimidine core are critical in determining how strongly and selectively a compound binds to a particular receptor.

Systematic structural changes to a model ligand, 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine, revealed key determinants for high affinity at the 5-HT7 serotonin (B10506) receptor. Research has shown that the 4-(3-furyl) moiety is crucial for binding affinity. mdpi.com While the pyrimidine core can be substituted with a pyridine (B92270) ring without a significant loss of affinity, substitutions at other positions have marked effects. For instance, introducing an alkyl group at position 6 of the pyrimidine ring leads to a substantial increase in binding affinity. mdpi.com Conversely, placing amino groups at position 6 or alkyl substituents at position 5 is highly detrimental to the compound's affinity for the 5-HT7 receptor. mdpi.com

Table 1: SAR of Pyrimidine Analogues at the 5-HT7 Receptor mdpi.com
CompoundCore Structure ModificationSubstitutionBinding Affinity (Ki, nM)
Model LigandPyrimidine4-(3-furyl), 2-(4-methylpiperazin-1-yl)-
Analogue 1Pyrimidine6-ethyl substitution12
Analogue 2Pyrimidine6-butyl substitution13
Analogue 3PyridineIncorporating 3-thienyl79
Analogue 4Pyridine6-alkyl substitution8
Analogue 5Pyrimidine6-amino substitutionDetrimental
Analogue 6Pyrimidine5-alkyl substitutionDetrimental

In a different class of compounds based on a thiazolo[5,4-d]pyrimidine scaffold, substitutions on the piperazine ring significantly influenced binding affinity and selectivity for adenosine receptors (ARs). nih.gov A series of 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives were evaluated for their interaction with human A1, A2A, and A3 adenosine receptors. The introduction of an ethylamine (B1201723) chain on the piperazine ring resulted in derivatives with high affinity for the hA2A receptor. nih.gov Specifically, a (pyrrolidin-1-yl)ethyl derivative demonstrated high potency and selectivity for the A2A subtype over A1 and A3 receptors. nih.gov The compound 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine showed the highest binding affinity for the A2A receptor with a Ki value of 8.62 nM. nih.gov

Table 2: Binding Affinity of Thiazolo[5,4-d]pyrimidine Analogues at Adenosine Receptors nih.gov
CompoundPiperazine Ring SubstitutionhA1 AR (Ki, nM)hA2A AR (Ki, nM)hA3 AR (Ki, nM)
Analogue A(Furan-2-yl)methanone>100001872350
Analogue B2-(Dimethylamino)ethyl>1000065.4>10000
Analogue C2-(Pyrrolidin-1-yl)ethyl>1000031.9>10000
Analogue D2-(4-Phenylpiperazin-1-yl)ethyl14508.621340

Influence of Molecular Architecture on Enzyme Inhibition Profiles

The molecular architecture of 4-(piperazin-1-yl)pyrimidine analogues is a key factor in their ability to inhibit specific enzymes. Modifications to the pyrimidine ring, the piperazine linker, or the terminal substituent can dramatically alter both the potency and selectivity of enzyme inhibition.

For instance, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes. nih.gov Within this series, compounds featuring a 4-nitrophenyl or a benzhydryl group attached to the terminal piperazine exhibited selective inhibitory activity against MAO-A, with IC50 values of 23.10 µM and 24.14 µM, respectively. nih.gov This indicates that bulky and electron-withdrawing groups at this position can confer selectivity for the MAO-A isoform over MAO-B.

Table 3: MAO-A and MAO-B Inhibition by 2-(Pyrimidin-2-yl)piperazine Derivatives nih.gov
CompoundTerminal Piperazine SubstitutionMAO-A IC50 (µM)MAO-B IC50 (µM)
Analogue 2j4-(4-Nitrophenyl)23.10>100
Analogue 2m4-Benzhydryl24.14>100

In another study, the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold was explored for its potential to inhibit inflammatory caspases. nih.gov Varying the substituent on the piperazine ring led to the identification of pan-selective inhibitors of caspases-1, -4, and -5. The ethylbenzene derivative, in particular, demonstrated low nanomolar Ki values across all three inflammatory caspases. nih.gov Interestingly, certain analogues showed a nearly 10-fold selectivity for caspase-5 over caspases-1 and -4, highlighting that subtle changes to the aryl substituent on the piperazine can modulate the selectivity profile within an enzyme family. nih.gov

The inhibitory effects of pyrimidine derivatives have also been investigated against various metabolic enzymes. nih.gov Studies on a series of novel pyrimidine derivatives revealed potent inhibition of human carbonic anhydrase isoenzymes (hCA I and II) and cholinesterases (AChE and BChE). nih.gov The Ki values for these compounds were in the nanomolar range, indicating high potency. For example, Ki values against hCA I ranged from 39.16 to 144.62 nM, and against hCA II, they ranged from 18.21 to 136.35 nM. nih.gov Similarly, potent inhibition was observed for AChE (Ki: 33.15–52.98 nM) and BChE (Ki: 31.96–69.57 nM). nih.gov Further research into pyrimidine derivatives has also demonstrated their inhibitory action on Glutathione Reductase (GR). juniperpublishers.com The presence and position of amino and chloro groups on the pyrimidine ring were found to be crucial for effective inhibition, with 4-amino-2,6-dichloropyrimidine (B161716) being the most effective inhibitor with a Ki value of 0.979 µM. juniperpublishers.com

Table 4: Inhibition of Metabolic Enzymes by Pyrimidine Derivatives nih.govjuniperpublishers.com
Enzyme TargetCompound Series/ModificationInhibition Constant (Ki) Range
hCA INovel pyrimidine derivatives39.16 ± 7.70 – 144.62 ± 26.98 nM
hCA IINovel pyrimidine derivatives18.21 ± 3.66 – 136.35 ± 21.48 nM
AChENovel pyrimidine derivatives33.15 ± 4.85 – 52.98 ± 19.86 nM
BChENovel pyrimidine derivatives31.96 ± 8.24 – 69.57 ± 21.27 nM
Glutathione Reductase (GR)4-Amino-2,6-dichloropyrimidine0.979 ± 0.23 µM

Biological Target Identification and Molecular Mechanism of Action Research

Receptor Binding and Modulation Studies

The affinity of 4-(Piperazin-1-YL)pyrimidine (B1356849) hydrochloride for various receptor subtypes is a key determinant of its potential therapeutic effects.

Adenosine (B11128) Receptor Subtype Affinity (A1, A2A)

Currently, there is limited specific data available from published research regarding the direct binding affinity of 4-(Piperazin-1-YL)pyrimidine hydrochloride for adenosine A1 and A2A receptor subtypes. While pyrimidine-based structures have been investigated as adenosine receptor antagonists, the specific affinity profile of this compound remains to be fully elucidated.

Serotonin (B10506) Receptor Subtype Interaction (e.g., 5-HT1A, 5-HT7)

Research on structurally related compounds provides insight into the potential serotonergic activity of this compound. The closely related compound, 1-(2-Pyrimidinyl)piperazine (1-PP), which is a known metabolite of several anxiolytic drugs, has been identified as a partial agonist at the 5-HT1A receptor. wikipedia.org This suggests that the pyrimidinylpiperazine moiety is a key pharmacophore for interaction with this receptor subtype. One study indicated that 1-(2-pyrimidinyl)piperazine can depress excitatory synaptic transmission in the hippocampus via 5-HT1A receptors. caymanchem.com However, specific binding affinity data (Ki values) for this compound at both 5-HT1A and 5-HT7 receptors are not extensively documented in the current scientific literature.

Sigma Receptor Ligand Activity (σ1, σ2)

The interaction of pyrimidine (B1678525) and piperazine-containing compounds with sigma receptors has been a subject of investigation. Some studies on related chemical scaffolds have explored the influence of the piperazine (B1678402) ring on sigma receptor affinity. For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, the replacement of a piperidine (B6355638) moiety with a piperazine ring significantly reduced affinity for the σ1 receptor. nih.gov This suggests that while the piperazine moiety can be part of a sigma receptor ligand, it may not be optimal for high σ1 affinity in all structural contexts. Specific binding data for this compound at σ1 and σ2 receptors is not currently available.

Enzyme Inhibition and Kinase Activity Modulation

The inhibitory effect of this compound on specific enzymes can significantly influence its pharmacological profile.

Monoamine Oxidase A (MAO-A) Inhibition

Research into derivatives of 1-(2-pyrimidin-2-yl)piperazine has demonstrated selective inhibitory activity against Monoamine Oxidase A (MAO-A). researchgate.net MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin and norepinephrine. A study on a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives identified compounds with selective MAO-A inhibitory activity. researchgate.net For example, two derivatives exhibited IC50 values of 23.10 µM and 24.14 µM for MAO-A. researchgate.net These findings indicate that the 1-(pyrimidin-2-yl)piperazine scaffold is a promising backbone for the development of MAO-A inhibitors.

Table 1: MAO-A Inhibitory Activity of 1-(2-pyrimidin-2-yl)piperazine Derivatives

Compound DerivativeIC50 (µM) for MAO-A
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate23.10 researchgate.net
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate24.14 researchgate.net

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics and is implicated in various pathologies, including neurodegenerative diseases like Alzheimer's. The pyrimidine scaffold is a key feature in a number of kinase inhibitors.

Recent research has focused on the synthesis and evaluation of a series of 4,6-disubstituted pyrimidine derivatives as potential MARK4 inhibitors. Specifically, compounds featuring a 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine structure have been investigated for their MARK4 inhibitory potential through ATPase inhibition assays. These compounds share the core 4-(piperazin-1-yl)pyrimidine structure with the subject of this article. frontiersin.orgnih.govnih.gov

The research identified several derivatives with inhibitory activity in the micromolar range. For instance, a compound with a naphthyl substituent demonstrated the most potent activity. frontiersin.orgnih.gov The variation in activity with different substituents provides a structure-activity relationship (SAR) that could guide the design of more potent MARK4 inhibitors based on this scaffold.

Table 1: MARK4 Inhibitory Activity of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine Derivatives

Compound Substituent IC50 (µM)
8 Phenyl 37.99 ± 0.62
9 2,4-Dimethoxyphenyl 12.98 ± 0.63
10 4-Methylphenyl 18.45 ± 0.71
11 4-Nitrophenyl 31.17 ± 0.49
12 4-Chlorophenyl 14.92 ± 0.53
13 Morpholine 25.64 ± 0.88
14 Naphthyl 7.52 ± 0.33

Data sourced from ATPase inhibition assays. frontiersin.orgnih.gov

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for cell cycle regulation. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Several FDA-approved CDK4/6 inhibitors share a common core structure characterized by a piperazin-pyridin-pyrimidin-amino scaffold, highlighting the importance of the pyrimidine and piperazine moieties in CDK inhibition. mdpi.com

Research into novel CDK inhibitors has explored various pyrimidine-based scaffolds. For example, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and shown to have potent inhibitory activity against CDK9. nih.gov While these compounds are structurally distinct from 4-(piperazin-1-YL)pyrimidine, this research underscores the versatility of the pyrimidine core in targeting different CDK family members. Docking studies of 4-(pyrazol-4-yl)-pyrimidine derivatives have also been conducted to understand their interaction with CDK2 and CDK4/6, further emphasizing the focus on pyrimidine-based structures in the development of CDK inhibitors. ijcea.org

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Overexpression and activation of FAK are associated with the progression and metastasis of various cancers. Consequently, FAK is a significant target for anticancer drug development.

The pyrimidine scaffold is a common feature in many FAK inhibitors. nih.gov For instance, various 2,4-disubstituted pyrimidine derivatives have been investigated as potent FAK inhibitors. manipal.edu Additionally, 7H-pyrrolo[2,3-d]pyrimidines have been identified as effective FAK inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range. researchgate.net Although direct inhibitory data for this compound on FAK is not available, the prevalence of the pyrimidine core in established FAK inhibitors suggests that this structural motif is well-suited for binding to the ATP-binding pocket of the kinase. researchgate.net

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The development of NAPE-PLD inhibitors is an area of active research for potential therapeutic applications.

While the initial discovered inhibitors of NAPE-PLD were structurally diverse, recent studies have begun to explore pyrimidine-based compounds. Structure-activity relationship (SAR) studies of pyrimidine-4-carboxamides have been conducted to develop potent and selective NAPE-PLD inhibitors. nih.gov This indicates that the pyrimidine scaffold is a viable starting point for the design of molecules targeting the active site of NAPE-PLD. However, no direct inhibitory activity of this compound on NAPE-PLD has been reported.

Protein Kinase B (Akt) Inhibition

Protein Kinase B (Akt) is a serine/threonine kinase that is a central node in signaling pathways regulating cell growth, proliferation, and survival. Hyperactivation of the PI3K/Akt pathway is common in many cancers, making Akt a prime target for cancer therapy. icr.ac.uk

Derivatives of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have been synthesized and evaluated as potent Akt inhibitors. nih.gov These compounds, which share the 4-(piperazin-1-yl)pyrimidine core, have demonstrated significant inhibitory activity against Akt1. Optimization of a lead compound from this series resulted in derivatives with IC50 values in the low nanomolar range. nih.gov Additionally, a series of N-heterocyclic based AKT1 inhibitors featuring a piperidin-4-yl side chain, which is structurally related to the piperazin-1-yl group, have also shown high inhibitory potency. nih.gov

Table 2: Akt1 Inhibitory Activity of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound Substituent on Piperazine IC50 (nM) for Akt1
5q 4-Fluorobenzoyl 18.0
5t 3,4-Dichlorobenzoyl 21.3

Data from in vitro kinase assays. nih.gov

Transporter Modulation Studies

Human Equilibrative Nucleoside Transporter (ENT1, ENT2) Inhibition

Human Equilibrative Nucleoside Transporters (ENTs), including ENT1 and ENT2, are membrane proteins responsible for the transport of nucleosides and nucleoside analog drugs across cell membranes. They play a crucial role in nucleoside salvage pathways and in modulating the extracellular concentration of adenosine, a key signaling molecule.

The inhibitory activity of pyrimidine derivatives on ENTs has been a subject of investigation. While direct data on this compound is not available, a structurally related compound containing a piperazine moiety has been identified as an inhibitor of both ENT1 and ENT2. The compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), demonstrated irreversible and non-competitive inhibition of these transporters. nih.govovid.com Interestingly, FPMINT was found to be 5-10 fold more selective for ENT2 over ENT1. nih.govnih.gov This suggests that the piperazine group can be a key pharmacophore in the design of ENT inhibitors.

Mechanism of Interaction at the Molecular Level

The interaction of 4-(piperazin-1-yl)pyrimidine and its derivatives with protein targets is a multifaceted process that can involve the formation of stable covalent bonds as well as a network of weaker non-covalent interactions. The specific nature of these interactions is dictated by the chemical environment of the protein's binding site and the electronic properties of the ligand.

While the this compound molecule itself is not inherently reactive towards covalent bond formation, the pyrimidine scaffold can be chemically modified to act as a "warhead" for targeted covalent inhibition. This approach involves the introduction of an electrophilic center that can form a permanent bond with a nucleophilic amino acid residue, such as cysteine, lysine, or histidine, within the binding site of a target protein.

Recent research has demonstrated the potential of the 4-(piperazin-1-yl)pyrimidine scaffold in the design of irreversible inhibitors. For instance, a series of 4-(piperazin-1-yl)pyrimidines have been developed as irreversible inhibitors of menin, a key protein in certain types of leukemia researchgate.net. In such cases, the pyrimidine ring is typically appended with a reactive group, like an acrylamide, which can undergo a Michael addition reaction with a cysteine residue in the menin binding pocket. This covalent modification leads to the permanent inactivation of the protein, providing a durable therapeutic effect.

Furthermore, studies on other pyrimidine derivatives have highlighted the versatility of this heterocycle in covalent targeting. For example, 2-sulfonylpyrimidines have been shown to selectively arylate cysteine residues on proteins through a metal-free reaction under aqueous conditions acs.org. Similarly, mercapto-pyrimidines have been identified as reversible covalent inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, acting through an addition-elimination reaction with a catalytic cysteine rsc.org. These examples underscore the adaptability of the pyrimidine core for the design of covalent inhibitors, a strategy that could be applied to 4-(piperazin-1-yl)pyrimidine derivatives.

Table 1: Examples of Covalent Interactions with Pyrimidine-Containing Compounds

Compound ClassProtein TargetNucleophilic ResidueType of ReactionReference
4-(Piperazin-1-yl)pyrimidinesMeninCysteineMichael Addition researchgate.net
2-SulfonylpyrimidinesVarious proteinsCysteineArylation acs.org
Mercapto-pyrimidinesSARS-CoV-2 PLproCysteineAddition-Elimination rsc.org

Non-covalent interactions are crucial for the initial recognition and binding of this compound to its biological targets. The molecule's structure offers multiple points for such interactions. The nitrogen atoms in both the pyrimidine and piperazine rings can act as hydrogen bond acceptors, while the N-H group on the protonated piperazine ring can serve as a hydrogen bond donor.

Molecular docking studies of various pyrimidine and piperazine derivatives have provided insights into these non-covalent interactions. For example, in silico studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives targeting carbonic anhydrase IX revealed hydrogen bonding with residues such as Arg6, Trp9, Val130, and Asn66 nih.gov. Another molecular docking study on pyrimidine derivatives as inhibitors of the anti-apoptotic protein Bcl-2 also highlighted the significance of hydrogen bonds in ligand binding mdpi.com.

The crystal structure of the anticancer drug Imatinib, which features a 4-(pyridin-3-yl)pyrimidin-2-yl)amino moiety linked to a piperazine-containing fragment, provides a concrete example of these interactions. The structure reveals N–H…O and N–H…N hydrogen bonds involving the amide, amine, and pyrimidine groups, which contribute to the stabilization of the drug in its binding pocket mdpi.com. Additionally, the aromatic pyrimidine ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein mdpi.com.

Table 2: Potential Non-Covalent Interactions of this compound

Interaction TypeFunctional Group on CompoundPotential Interacting Amino Acid Residues
Hydrogen Bond (Acceptor)Pyrimidine Nitrogens, Piperazine NitrogensSerine, Threonine, Tyrosine, Asparagine, Glutamine, Arginine, Histidine
Hydrogen Bond (Donor)Protonated Piperazine N-HAspartate, Glutamate, Serine, Threonine, Tyrosine, Main-chain carbonyls
Ionic Interaction (Salt Bridge)Protonated PiperazineAspartate, Glutamate
π-π StackingPyrimidine RingPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic InteractionsPyrimidine Ring, Piperazine RingAlanine, Valine, Leucine, Isoleucine, Methionine, Proline

Computational Chemistry and Molecular Modeling in 4 Piperazin 1 Yl Pyrimidine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding how 4-(piperazin-1-yl)pyrimidine (B1356849) derivatives may interact with biological macromolecules such as proteins and enzymes.

Molecular docking simulations have been widely employed to predict the binding modes and estimate the binding affinities of various pyrimidine (B1678525) and piperazine-pyrimidine derivatives to a range of biological targets. While specific docking studies on 4-(piperazin-1-yl)pyrimidine hydrochloride are not extensively detailed in the available literature, studies on structurally related compounds provide valuable insights into its potential interactions.

For instance, research on pyrimidine derivatives has demonstrated their potential to bind to various kinases involved in cancer pathways. Docking studies of 2-amino pyrimidines with Insulin-like Growth Factor 1 Receptor (IGF1R) and Epidermal Growth Factor Receptor (EGFR) have shown strong binding affinities, suggesting their potential as kinase inhibitors. itu.edu.tr Similarly, docking analyses of other pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2) have revealed binding energies indicative of significant interaction. nih.gov

In a study focused on Akt inhibitors with a 4-(piperazin-1-yl)pyrimidine scaffold, a three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed, which is heavily reliant on the docked conformations of the ligands in the ATP-binding site of the Akt protein. nih.gov This highlights the crucial role of molecular docking in predicting the binding orientation and informing the design of more potent inhibitors.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction's strength. Lower binding energies typically indicate a more stable and favorable interaction. For example, in a study of piperazine- and oxazine-linked pyrimidines targeting the p65 subunit of NF-κB, the pyrimidine-containing compound 3a exhibited a strong binding energy of -9.32 kcal/mol. nih.gov

Table 1: Representative Binding Affinities of Piperazine-Pyrimidine Scaffolds with Various Targets

Compound Scaffold Target Protein Binding Energy (kcal/mol) Reference
Piperazine-linked pyrimidine p65 subunit of NF-κB -9.32 nih.gov
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Akt1 Not specified, but led to IC50 of 18.0 nM researchgate.net
2-amino pyrimidine derivative IGF1R - itu.edu.tr
2-amino pyrimidine derivative EGFR - itu.edu.tr
Pyrimidine derivative Cyclin-dependent kinase 2 -7.9 nih.gov

Note: The table presents data from studies on derivatives of the 4-(piperazin-1-yl)pyrimidine scaffold to illustrate the application of molecular docking. Data for this compound specifically was not available in the reviewed literature.

Beyond predicting binding affinity, molecular docking provides a detailed picture of the non-covalent interactions between the ligand and the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, all of which contribute to the stability of the ligand-protein complex.

While specific studies detailing the interaction of this compound with Penicillin Binding Protein (PBP) are limited, the general principles of ligand-protein interaction analysis can be applied. PBP is a crucial enzyme in bacterial cell wall synthesis, making it an attractive target for antibacterial agents. Docking studies of novel inhibitors with PBP can reveal key amino acid residues involved in binding. For instance, analysis of the docked poses can identify hydrogen bond donors and acceptors on both the ligand and the protein, as well as hydrophobic pockets that accommodate nonpolar parts of the ligand. This information is critical for understanding the mechanism of inhibition and for designing derivatives with improved potency and selectivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a more dynamic and realistic view of molecular interactions compared to the static picture provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational flexibility of both the ligand and the target, as well as the stability of their complex.

MD simulations are a powerful tool for assessing the stability of a ligand-protein complex predicted by molecular docking. A simulation is typically run for a duration of nanoseconds to microseconds, during which the trajectory of the complex is monitored. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms are calculated to assess the stability of the binding pose. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound in the active site.

Studies on related piperazine (B1678402) derivatives have utilized MD simulations to confirm the stability of docked complexes. For example, MD simulations of isoxazole-piperazine derivatives as anticancer agents were conducted to assess the conformational stability and binding durability of the highest-scoring inhibitor complex with its target. mdpi.com

A significant advantage of MD simulations is their ability to capture the dynamic nature of biological macromolecules. Proteins are not rigid structures; they are flexible and can undergo conformational changes upon ligand binding. MD simulations can reveal these ligand-induced conformational changes, which can be crucial for the protein's function and the ligand's mechanism of action.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These methods can be used to calculate a variety of molecular properties that are not accessible through classical molecular mechanics methods used in docking and MD simulations.

In the context of 4-(piperazin-1-yl)pyrimidine research, quantum chemical calculations can be used to:

Determine the optimized geometry: Find the most stable three-dimensional arrangement of the atoms in the molecule.

Calculate electronic properties: Determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity and its ability to participate in different types of interactions.

Analyze spectroscopic properties: Predict spectroscopic data, such as NMR chemical shifts, which can aid in the structural elucidation of newly synthesized derivatives.

For example, DFT studies on piperazine derivatives have been used to optimize their geometry and calculate HOMO-LUMO energy gaps, providing insights into their electronic properties and reactivity. itu.edu.tr Similarly, quantum chemical calculations have been employed to understand the photophysical characteristics and chemical reactivity of various heterocyclic compounds containing piperazine and pyrimidine rings. dntb.gov.ua

Analysis of Intramolecular Interactions and Electronic Effects of Substituents

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the intricate network of intramolecular interactions that stabilize its bioactive conformation. Computational chemistry offers a powerful lens through which to examine these features for 4-(piperazin-1-yl)pyrimidine and its analogs.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of the 4-(piperazin-1-yl)pyrimidine core. These calculations can map the electron density distribution, identify regions of high and low electrostatic potential, and predict the energies of frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the reactivity of the molecule and its potential to engage in various non-covalent interactions, including hydrogen bonds, van der Waals forces, and pi-stacking interactions.

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational landscape of 4-(piperazin-1-yl)pyrimidine. By simulating the movement of atoms over time, MD can reveal the flexibility of the piperazine ring and the rotational barriers around the C-N bond connecting it to the pyrimidine ring. These simulations can also highlight the role of solvent molecules in stabilizing certain conformations.

A hypothetical analysis of substituent effects on the 4-(piperazin-1-yl)pyrimidine scaffold is presented in the table below, illustrating how different functional groups might influence key electronic and structural parameters.

Substituent at C5 of PyrimidineElectronic EffectPredicted Impact on Piperazine N BasicityPotential Intramolecular Interactions
-NO2Strongly Electron-WithdrawingDecreasePotential for hydrogen bonding with piperazine N-H
-ClElectron-Withdrawing (Inductive), Weakly Donating (Resonance)Slight DecreaseHalogen bonding possibilities
-CH3Electron-Donating (Inductive)Slight IncreaseSteric hindrance affecting conformation
-OCH3Electron-Donating (Resonance), Electron-Withdrawing (Inductive)IncreasePotential for hydrogen bond acceptance

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions Relevant to Pharmacokinetic Optimization

The successful development of a drug candidate is heavily reliant on its pharmacokinetic profile. In silico ADMET prediction has become an indispensable tool in early-stage drug discovery, allowing for the rapid screening of compounds and the identification of potential liabilities before costly and time-consuming experimental studies are undertaken. researchgate.netmdpi.comnih.gov For the 4-(piperazin-1-yl)pyrimidine scaffold, various computational models can be employed to predict its ADMET properties.

Absorption: Properties such as aqueous solubility, permeability across the intestinal wall (often modeled using Caco-2 cell permeability), and plasma protein binding are key determinants of oral bioavailability. mdpi.com Computational models can estimate these parameters based on the molecule's physicochemical properties, such as its octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Distribution: The volume of distribution (Vd) and the ability to cross the blood-brain barrier (BBB) are critical distribution parameters. In silico models can predict these based on factors like lipophilicity, molecular size, and the presence of specific functional groups.

Metabolism: The prediction of metabolic stability and the identification of potential sites of metabolism are crucial for optimizing a drug's half-life and avoiding the formation of toxic metabolites. Computational tools can predict the likelihood of a molecule being a substrate for various cytochrome P450 (CYP) enzymes. frontiersin.org

Excretion: Predicting the primary routes of excretion (renal or hepatic) is important for understanding a drug's clearance from the body.

Toxicity: A wide range of toxicity endpoints can be predicted computationally, including cardiotoxicity (e.g., hERG channel inhibition), hepatotoxicity, and mutagenicity.

The following table provides a hypothetical in silico ADMET profile for this compound, based on general expectations for similar chemical scaffolds.

ADMET PropertyPredicted Value/ClassificationImplication for Pharmacokinetic Optimization
Aqueous SolubilityModerate to High (as hydrochloride salt)Favorable for oral absorption.
Caco-2 PermeabilityModeratePotential for good intestinal absorption.
Plasma Protein BindingLow to ModerateHigher fraction of free drug available for therapeutic effect.
CYP450 Inhibition (e.g., CYP2D6, CYP3A4)Possible, depending on substituentsPotential for drug-drug interactions; requires experimental validation.
hERG InhibitionLow to Moderate RiskCardiotoxicity potential needs to be carefully assessed.
Blood-Brain Barrier PenetrationLikelyCould be beneficial for CNS targets but a liability for peripheral targets.

Structure-Based Virtual Screening Approaches for Novel Ligand Discovery

Structure-based virtual screening (SBVS) is a powerful computational technique used to identify novel hit compounds from large chemical libraries by docking them into the three-dimensional structure of a biological target. nih.govresearchgate.net The 4-(piperazin-1-yl)pyrimidine scaffold can serve as a valuable starting point for such campaigns, aiming to discover new ligands with improved potency, selectivity, or pharmacokinetic properties.

The SBVS workflow typically involves the following steps:

Target Preparation: A high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-electron microscopy) is obtained and prepared for docking. This involves adding hydrogen atoms, assigning protonation states, and defining the binding site.

Library Preparation: A large library of chemical compounds is prepared for docking. This includes generating 3D conformers for each molecule and assigning appropriate chemical properties.

Molecular Docking: The compound library is then docked into the defined binding site of the target protein using a docking algorithm. The algorithm samples different orientations and conformations of each ligand within the binding site and scores them based on their predicted binding affinity.

Post-processing and Hit Selection: The docked poses are then analyzed, and the top-scoring compounds are selected for further investigation. This often involves visual inspection of the binding modes and filtering based on other criteria, such as drug-likeness and predicted ADMET properties.

A hypothetical virtual screening campaign using the 4-(piperazin-1-yl)pyrimidine scaffold could involve the generation of a virtual library of derivatives with diverse substituents on both the pyrimidine and piperazine rings. This library could then be screened against a specific kinase, for example, to identify novel inhibitors. The table below illustrates a simplified representation of potential virtual screening hits and their key predicted interactions.

Compound IDModification to ScaffoldPredicted Docking Score (kcal/mol)Key Predicted Interactions with Target
VS-Hit-001-OH on piperazine-9.5Hydrogen bond with backbone carbonyl
VS-Hit-002-F on pyrimidine-9.2Halogen bond with aromatic residue
VS-Hit-003-NH2 on pyrimidine-8.9Hydrogen bond with acidic residue
VS-Hit-004Phenyl group on piperazine-10.1Pi-stacking with a tyrosine residue

Preclinical Pharmacological Studies and Biological Activities of 4 Piperazin 1 Yl Pyrimidine Derivatives

Antimicrobial Activity

The antimicrobial properties of 4-(piperazin-1-yl)pyrimidine (B1356849) derivatives have been a subject of scientific investigation, revealing their potential as agents against various microbial pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

A series of synthesized thiophene-substituted pyrimidine (B1678525) derivatives incorporating a piperazine (B1678402) moiety has demonstrated notable antibacterial activity. Specifically, compounds identified as 4b, 4d, 5a, and 5b exhibited good antibacterial efficacy against both Gram-positive and Gram-negative bacteria at a concentration of 40 μg/ml. nih.govnih.govresearchgate.net The antibacterial activity was evaluated using the cup-plate agar (B569324) diffusion method, with the zones of inhibition measured in millimeters. nih.gov

The Gram-positive bacteria tested included Staphylococcus aureus and Bacillus subtilis, while the Gram-negative strains were Escherichia coli and Salmonella paratyphi-A. nih.gov The activity of these compounds is attributed to the presence of electronegative functionalities such as nitrogen, oxygen, and sulphur containing heterocyclic rings which enhance their antimicrobial properties. nih.gov

Table 1: Antibacterial Activity of Selected 4-(Piperazin-1-YL)pyrimidine Derivatives | Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | |---|---|---| | | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella paratyphi-A | | 4b | Good activity | Good activity | Good activity | Good activity | | 4d | Good activity | Good activity | Good activity | Good activity | | 5a | Good activity | Good activity | Good activity | Good activity | | 5b | Good activity | Good activity | Good activity | Good activity | Activity measured at a concentration of 40 μg/ml. nih.govnih.govresearchgate.net

Antifungal Activity

Certain 4-(piperazin-1-yl)pyrimidine derivatives have also shown significant antifungal activity. Compounds 4a, 4d, 4e, 5c, and 5e displayed considerable efficacy against a range of fungal strains at a concentration of 40 μg/ml. nih.govnih.govresearchgate.net The tested fungi included Aspergillus niger, Pencillium notatum, Aspergillus fumigates, and Candida albicans. nih.gov The antifungal screening was conducted by measuring the zones of inhibition of fungal growth. nih.gov

Table 2: Antifungal Activity of Selected 4-(Piperazin-1-YL)pyrimidine Derivatives | Compound | Antifungal Activity Against | |---|---| | | Aspergillus niger | Pencillium notatum | Aspergillus fumigates | Candida albicans | | 4a | Significant activity | Significant activity | Significant activity | Significant activity | | 4d | Significant activity | Significant activity | Significant activity | Significant activity | | 4e | Significant activity | Significant activity | Significant activity | Significant activity | | 5c | Significant activity | Significant activity | Significant activity | Significant activity | | 5e | Significant activity | Significant activity | Significant activity | Significant activity | Activity measured at a concentration of 40 μg/ml. nih.govnih.govresearchgate.net

Anticancer Potential and Cell-Based Assays

Derivatives of 4-(piperazin-1-yl)pyrimidine have emerged as compounds of interest in oncology research due to their potential to combat cancer through various cellular mechanisms.

Induction of Apoptosis in Cancer Cell Lines

Research has shown that certain piperazine derivatives can potently induce caspase-dependent apoptosis in cancer cells. nih.govnih.gove-century.us One novel piperazine compound was found to kill cancer cells by inducing apoptosis, as indicated by Annexin V/7-AAD staining. nih.gov Furthermore, a study on novel bioactive pyrido[2,3-d]pyrimidine (B1209978) derivatives demonstrated that a lead compound significantly activated apoptosis in MCF-7 breast cancer cells. rsc.org This compound increased the total apoptosis in treated cells by 58.29-fold compared to control cells. rsc.org

Inhibition of Tumor Growth In Vitro

The in vitro antiproliferative effects of 4-(piperazin-1-yl)pyrimidine derivatives have been documented against various cancer cell lines. A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated as Akt inhibitors, with compounds 5q and 5t showing significant Akt1 inhibitory potency and desirable antiproliferative effects against LNCaP and PC-3 prostate cancer cell lines. nih.gov Another study identified a piperazine derivative with a potent ability to inhibit cancer cell proliferation, with GI50 values ranging from 0.06 to 0.16 μM across multiple cancer cell lines. nih.govnih.gove-century.us

Impact on Cell Proliferation and Cell Cycle Progression

The impact of these compounds on cell proliferation and the cell cycle is a key aspect of their anticancer potential. The aforementioned novel piperazine derivative was shown to effectively inhibit cancer cell proliferation. nih.govnih.gove-century.us In a study on pyrido[2,3-d]pyrimidine derivatives, the lead compound was found to arrest the cell cycle at the G1 phase in MCF-7 cells, thereby halting their proliferation. rsc.org

Targeting Specific Oncogenic Pathways (e.g., Menin-MLL, KRAS-G12D)

Derivatives of 4-(piperazin-1-yl)pyrimidine have emerged as significant candidates in the targeted therapy of cancer by interfering with specific oncogenic pathways.

Menin-MLL Interaction: The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia, including Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), particularly those with MLL gene rearrangements. Small molecule inhibitors that disrupt this protein-protein interaction represent a promising therapeutic strategy. A series of 4-(piperazin-1-yl)pyrimidine derivatives have been designed and synthesized as irreversible menin inhibitors. One such covalent inhibitor, compound 37 , has demonstrated potent and selective inhibition of MLL fusion protein-expressing leukemic cells. Mechanistic studies revealed that this compound acts by reducing menin protein levels and downregulating MEN1 transcription, a mode of action that is distinct from proteasomal degradation and may offer an advantage in overcoming acquired resistance. Preclinical studies have shown that these irreversible inhibitors can effectively suppress the proliferation of leukemia cells and induce their differentiation. Furthermore, compound 37 exhibited prolonged anti-leukemic activity and promising efficacy in in vivo models, highlighting the therapeutic potential of this class of compounds for MLL-rearranged leukemia.

KRAS-G12D Inhibition: The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. The development of inhibitors for KRAS-G12D has been challenging. However, recent efforts have identified pyrimidine and purine-based derivatives as potential inhibitors. In the pursuit of novel KRAS-G12D inhibitors, a series of pyrimidine, pyrido[4,3-d]pyrimidine, and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) derivatives have been synthesized. Among these, certain compounds have shown significant inhibitory activity against the KRAS-G12D protein. For instance, compound 10k , a pyrimidine derivative, displayed high inhibition of KRAS-G12D with an IC₅₀ of 0.009 μM. Another compound, 10c , although showing weaker enzymatic inhibition (IC₅₀ > 10 μM), exhibited superior antiproliferative activity and selectivity in Panc1 cells, which harbor the KRAS-G12D mutation. Molecular docking studies suggest that the protonated 3,8-diazabicyclo[3.2.1]octane moiety of 10c forms crucial hydrogen bonds with Asp12 and Gly60 of the KRAS-G12D protein. These findings underscore the potential of the 4-(piperazin-1-yl)pyrimidine scaffold in the development of targeted therapies for KRAS-G12D-driven cancers. nih.gov Another study focused on a piperazine-based strategy to target KRAS G12D, where the piperazine moiety of the inhibitors forms a salt bridge with the Asp12 residue of the mutant protein. researchgate.net

Table 1: Preclinical Activity of 4-(Piperazin-1-YL)pyrimidine Derivatives in Oncology

Compound/Derivative ClassTarget PathwayModel SystemKey Findings
Covalent Menin Inhibitor (e.g., Compound 37)Menin-MLLMLL-rearranged leukemia cell lines and mouse modelsPotent and selective inhibition of cell proliferation, induction of differentiation, reduction of menin protein levels, and significant in vivo efficacy.
Pyrimidine Derivatives (e.g., 10c, 10k)KRAS-G12DPanc1 (pancreatic cancer) and other KRAS-mutated cell linesCompound 10k showed potent enzymatic inhibition (IC₅₀ = 0.009 μM). Compound 10c demonstrated selective antiproliferative activity in KRAS-G12D mutated cells. nih.gov
Piperazine-based InhibitorsKRAS-G12DPancreatic cancer xenograft modelsFormation of a salt bridge with the Asp12 residue, inhibition of both GDP- and GTP-bound KRAS-G12D, and reduction in tumor volume. researchgate.net

Antiviral Activity (e.g., Chikungunya Virus Inhibition)

The Chikungunya virus (CHIKV), a mosquito-transmitted alphavirus, has re-emerged as a significant global health threat, causing debilitating fever and joint pain. With no approved vaccines or specific antiviral treatments available, there is an urgent need for effective therapeutic agents. Research has identified 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues as potent and selective inhibitors of CHIKV.

One study initiated with a lead compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, which had an EC₅₀ of 8.68 μM. Through a process of structural optimization, a new potent inhibitor was discovered. This optimized compound demonstrated significantly improved antiviral activity with an EC₅₀ value of 3.95 μM and considerably lower cytotoxicity (CC₅₀ value of 260 μM), resulting in an enhanced selectivity index of over 61. nih.gov These compounds are believed to target the viral capping machinery, a crucial component for viral replication. The promising preclinical data for this class of 4-(piperazin-1-yl)pyrimidine derivatives suggests their potential for further development as anti-CHIKV drugs. nih.gov

Table 2: Antiviral Activity of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues against Chikungunya Virus

CompoundEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
Initial Lead Compound8.6812214.2
Optimized Inhibitor3.95260>61

Antioxidant Properties and Radical Scavenging Activity

While extensive research has been conducted on various biological activities of 4-(piperazin-1-yl)pyrimidine derivatives, specific studies focusing on the antioxidant and radical scavenging properties of 4-(piperazin-1-yl)pyrimidine hydrochloride are limited in the available literature. However, broader studies on pyrimidine and piperazine-containing compounds have indicated potential antioxidant activity.

For instance, a study on pyrimidin/benzothiazol-substituted piperazinyl flavones demonstrated that these compounds act as scavengers of free radicals, including hydroxyl and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. nih.govnih.gov The tested compounds exhibited hydroxyl radical scavenging activity in the range of 15-45% and DPPH radical scavenging activity of 17-48%. nih.govnih.gov Another study on a library of substituted pyrimidines showed good free radical scavenging activity, with some analogues being more potent than the standard butylated hydroxytoluene (BHT). nih.gov Additionally, research on various piperazine derivatives has shown their potential to possess antioxidant properties through different mechanisms. nih.gov These findings suggest that the pyrimidine-piperazine scaffold has the potential for antioxidant activity, though further specific studies on this compound are required to confirm and quantify this property.

Anti-inflammatory Effects

The 4-(piperazin-1-yl)pyrimidine scaffold is also implicated in the development of anti-inflammatory agents. Inflammation is a complex biological response involved in numerous diseases, and the inhibition of pro-inflammatory mediators is a key therapeutic strategy.

Several studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. Some of these compounds have been shown to act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Morpholinopyrimidine derivatives, which share structural similarities with the 4-(piperazin-1-yl)pyrimidine core, have been synthesized and evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophage cells. Certain derivatives were found to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, at non-cytotoxic concentrations. These active compounds were also shown to dramatically reduce the mRNA expression of inducible nitric oxide synthase (iNOS) and COX-2. This indicates that the anti-inflammatory effects of these pyrimidine derivatives are mediated, at least in part, through the downregulation of key inflammatory enzymes.

Neurodegenerative Disease Research Applications (e.g., Alzheimer's Disease, Parkinson's Disease)

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug development. The 4-(piperazin-1-yl)pyrimidine scaffold has been explored for its potential in developing multi-target-directed ligands for these complex disorders.

Alzheimer's Disease: Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Research into piperazine derivatives has shown their potential as neuroprotective agents. One mechanism of action involves the potentiation of TRPC6 channels, which play a role in regulating the stability of dendritic spines and memory formation. Activation of neuronal store-operated calcium entry in spines is another proposed neuroprotective mechanism. In preclinical models, certain piperazine derivatives have been shown to restore long-term potentiation in hippocampal slices from a mouse model of Alzheimer's disease. ijpsonline.com Furthermore, some aminopyrimidine-class aggregation inhibitors have been found to effectively block the interaction between Aβ and fibrinogen, which is implicated in the pathology of the disease. nih.gov Additionally, substituted pyrimidine derivatives have been synthesized and evaluated for their anti-Alzheimer's activity, with some compounds showing an excellent profile in behavioral and biochemical studies, comparable to the standard drug donepezil. uwaterloo.ca

Parkinson's Disease: The therapeutic potential of A₂A adenosine (B11128) receptor (AR) antagonists in the treatment of neurodegenerative disorders like Parkinson's disease is a promising area of research. A set of piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been designed and evaluated as human A₂A AR antagonists/inverse agonists. Several of these compounds were found to be potent and selective hA₂A AR inverse agonists, with one derivative exhibiting a high binding affinity (Kᵢ = 8.62 nM) and inverse agonist potency (IC₅₀ = 7.42 nM). Such compounds hold promise for improving motor dysfunctions and potentially delaying the progression of Parkinson's disease.

Applications in Drug Discovery and Development

A Privileged Starting Point: Role as a Lead Compound or Scaffold

The 4-(piperazin-1-yl)pyrimidine (B1356849) core is a recurring motif in numerous biologically active compounds, serving as an excellent starting point for drug discovery campaigns. Its inherent properties, including its ability to engage in multiple non-covalent interactions and its synthetic tractability, make it an ideal scaffold for generating libraries of diverse compounds for high-throughput screening and lead optimization.

A prominent example of its significance is in the development of inhibitors targeting the KRAS G12C mutant protein, a key driver in many cancers. The 4-piperazin-1-yl-pyrimidine scaffold forms the core of potent inhibitors like adagrasib. portlandpress.com This scaffold was instrumental in achieving significant non-covalent binding to both wild-type and mutant forms of KRAS, providing a foundational structure upon which further modifications could be made to enhance potency and selectivity. portlandpress.com

The versatility of this scaffold extends beyond oncology. In the pursuit of treatments for idiopathic pulmonary fibrosis (IPF), a debilitating lung disease, derivatives such as 5-ethyl-4-(piperazin-1-yl)pyrimidine (B1409511) have been synthesized and investigated as collagen 1 translation inhibitors. google.com This highlights the adaptability of the core structure to target diverse biological pathways implicated in different diseases.

Furthermore, the 4-(piperazin-1-yl)pyrimidine framework has been explored for its potential in modulating central nervous system (CNS) targets. Certain derivatives have been investigated as 5-HT receptor ligands, with potential applications in treating conditions such as female sexual dysfunction and male erectile dysfunction. The ability of the scaffold to be readily modified allows for the fine-tuning of its interaction with specific receptor subtypes.

Fine-Tuning for Function: Strategies for Optimizing Bioactivity and Selectivity

Once a lead compound containing the 4-(piperazin-1-yl)pyrimidine scaffold is identified, medicinal chemists employ a variety of strategies to enhance its biological activity and selectivity towards the intended target. These optimization strategies often involve systematic modifications of the pyrimidine (B1678525) and piperazine (B1678402) rings.

Structure-activity relationship (SAR) studies are crucial in this process. For instance, in the development of adenosine (B11128) A2A receptor inverse agonists for neurodegenerative diseases, researchers found that the piperazine linker was preferred over a piperidine (B6355638) linker when comparing the binding activity of analogous compounds. nih.gov This seemingly minor change resulted in a significant improvement in binding affinity, underscoring the importance of the piperazine moiety.

Further optimization can be achieved by introducing various substituents to the scaffold. In the context of antiplasmodial drug discovery, a series of 4-aminoquinoline-pyrimidine hybrids linked via a piperazine moiety were synthesized. While the initial rigid piperazine linker led to a decrease in activity, the introduction of a flexible diamine linker in conjunction with the piperazine resulted in hybrids with improved solubility and retained potency. nih.gov This demonstrates a sophisticated strategy of using linkers to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

The following table summarizes key optimization strategies and their outcomes:

Optimization Strategy Target/Therapeutic Area Key Findings Reference
Linker Modification Adenosine A2A Receptor (Neurodegenerative Diseases)The piperazine linker was found to be superior to a piperidine linker, leading to enhanced binding affinity. nih.gov
Hybridization with Flexible Linkers Antimalarial AgentsCombining a rigid piperazine linker with a flexible diamine linker improved solubility while maintaining antiplasmodial activity. nih.gov
Substitution on the Pyrimidine Ring KRAS G12C Inhibitors (Cancer)Modifications to the pyrimidine ring were crucial for achieving high potency and selectivity for the mutant protein. portlandpress.com

Forging a Permanent Bond: Development of Irreversible Inhibitors

The 4-(piperazin-1-yl)pyrimidine scaffold has proven to be an excellent foundation for the design of irreversible inhibitors. These compounds form a stable, covalent bond with their target protein, leading to prolonged and often more potent inhibition. This strategy is particularly valuable for targets where high occupancy is required for therapeutic efficacy.

The development of covalent inhibitors for KRAS mutants provides a compelling case study. Starting from the adagrasib scaffold, which is based on the 4-piperazin-1-yl-pyrimidine core, researchers have successfully developed irreversible inhibitors for KRAS-G12S and KRAS-G12R. portlandpress.comuni.lu This was achieved by appending reactive "warheads" to the scaffold that can form a covalent bond with specific amino acid residues on the target protein. portlandpress.com

For instance, an α,β-diketoamide warhead was used to target KRAS-G12R, while a strained β-lactone electrophile was employed for the G12S mutant. portlandpress.comuni.lu The 4-(piperazin-1-yl)pyrimidine scaffold serves to correctly orient these reactive groups within the protein's binding pocket, ensuring specific and efficient covalent modification. portlandpress.com This approach of using a well-validated scaffold to deliver a reactive moiety has become a powerful strategy in modern drug design.

The Power of Two: Leveraging Piperazine-Pyrimidine Hybrids for Novel Drug Candidates

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained significant traction in drug discovery. This approach can lead to compounds with improved affinity, better selectivity, and a more favorable pharmacokinetic profile. The piperazine-pyrimidine motif is an ideal component for such hybrids due to its favorable properties and synthetic accessibility.

Researchers have successfully created a variety of pyrimidine-piperazine hybrids with diverse biological activities. tandfonline.comresearchgate.net For example, the combination of a 4-aminoquinoline (B48711) moiety with a pyrimidine ring through a piperazine-containing linker has yielded potent antiplasmodial agents. nih.gov This hybrid approach aims to combine the mechanisms of action of both pharmacophores to overcome drug resistance. nih.gov

In the field of neuropharmacology, a compound named ATH-399A, a 4-aminoquinoline-pyrimidine hybrid, has entered Phase-I clinical trials for its potential anti-Parkinson's activity. nih.gov This highlights the clinical potential of leveraging this hybrid strategy. The modular nature of these hybrids allows for the systematic exploration of different combinations and linkers to optimize their therapeutic potential.

A Targeted Approach: Contribution to Therapeutic Area-Specific Drug Design Efforts

The versatility of the 4-(piperazin-1-yl)pyrimidine scaffold has enabled its application in a wide array of therapeutic areas, each with its unique set of challenges and target classes.

Oncology: As previously discussed, this scaffold is at the heart of next-generation KRAS inhibitors, a major breakthrough in the treatment of solid tumors. portlandpress.com Its ability to be tailored for high-affinity binding to specific mutant proteins has been a game-changer in precision oncology.

Metabolic Disorders: Derivatives of 4-(piperazin-1-yl)pyrimidine have shown promise in the management of type 2 diabetes and obesity. For example, 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives have been shown to ameliorate obesity-related symptoms by reducing body weight and improving serum biomarkers. researchgate.netbmj.com This suggests a role for this scaffold in modulating metabolic pathways.

Central Nervous System (CNS) Disorders: The scaffold has been utilized in the design of ligands for serotonin (B10506) receptors, which are implicated in a variety of CNS disorders, including migraine. googleapis.comrospatent.gov.ru The ability to fine-tune the structure of these derivatives allows for the development of agents with specific receptor subtype selectivity, potentially minimizing side effects. Furthermore, the development of adenosine A2A receptor inverse agonists based on this scaffold holds promise for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.gov

Inflammatory and Fibrotic Diseases: The application of a 5-ethyl-4-(piperazin-1-yl)pyrimidine derivative as a collagen 1 translation inhibitor for idiopathic pulmonary fibrosis demonstrates the potential of this scaffold in tackling diseases characterized by excessive inflammation and fibrosis. google.com

The following table provides an overview of the application of this scaffold in various therapeutic areas:

Therapeutic Area Specific Target/Application Example Compound/Derivative Class Reference
Oncology KRAS G12C, G12S, G12R InhibitorsAdagrasib and related covalent inhibitors portlandpress.comuni.lu
Metabolic Disorders Treatment of Type 2 Diabetes and Obesity5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives researchgate.netbmj.com
CNS Disorders 5-HT Receptor Ligands (Migraine), Adenosine A2A Receptor Inverse Agonists (Neurodegenerative Diseases)Indole derivatives containing the 4-(piperazin-1-yl)pyrimidine moiety, Thiazolo[5,4-d]pyrimidine (B3050601) derivatives nih.govgoogleapis.com
Inflammatory/Fibrotic Diseases Collagen 1 Translation Inhibitors (Idiopathic Pulmonary Fibrosis)5-ethyl-4-(piperazin-1-yl)pyrimidine google.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(piperazin-1-yl)pyrimidine hydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution between a halogenated pyrimidine (e.g., 4-chloropyrimidine) and piperazine under alkaline conditions. Evidence from structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) suggests refluxing in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃, followed by HCl treatment to isolate the hydrochloride salt .
  • Key Considerations : Reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 pyrimidine:piperazine) are critical to minimize side products like N-oxide derivatives .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology :

  • LC/MS : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z calculated for C₈H₁₂ClN₅) and retention time (e.g., ~4.6–5.1 min under reverse-phase conditions) .
  • NMR : Key signals include pyrimidine protons (δ 8.3–8.5 ppm, aromatic H) and piperazine protons (δ 2.8–3.5 ppm, CH₂ groups) .
  • HPLC : Purity ≥95% using a C18 column with UV detection at 254 nm .

Q. What storage conditions ensure the stability of this compound?

  • Methodology : Store in airtight containers at –20°C in a desiccator to prevent hydrolysis. Stability is pH-dependent; avoid exposure to moisture or strong acids/bases .

Q. What safety protocols are essential for handling this compound?

  • Methodology : Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, rinse immediately with water. For spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrimidine or piperazine) influence bioactivity?

  • Methodology :

  • Case Study : Fluorination at the pyrimidine C5 position (e.g., 5-(trifluoromethyl)pyrimidine derivatives) enhances receptor binding affinity, as seen in 5-HT receptor modulators .
  • SAR Analysis : Piperazine N-substituents (e.g., aryl groups) improve metabolic stability but may reduce solubility. Use computational docking (e.g., AutoDock Vina) to predict binding modes .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Experimental Variability : Check differences in assay conditions (e.g., pH, temperature) that alter compound ionization or aggregation .
  • Impurity Profiling : Use LC-MS to identify trace impurities (e.g., des-chloro byproducts) that may interfere with bioassays .

Q. What advanced analytical techniques are suitable for impurity identification?

  • Methodology :

  • High-Resolution MS : Detect low-abundance impurities (e.g., m/z 244.79 for cyclopenta-thiazole derivatives) .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures (e.g., distinguishing regioisomers) .

Q. How to design experiments probing the compound’s mechanism of action in receptor binding?

  • Methodology :

  • In Vitro Assays : Radioligand displacement (e.g., ³H-labeled 5-HT in HEK293 cells) to measure IC₅₀ values .
  • In Silico Studies : Molecular dynamics simulations (e.g., GROMACS) to analyze piperazine-pyrimidine interactions with receptor active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.